Lipophilicity (XLogP3) Differentiation vs. Methyl Ester Analog
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester exhibits a computed XLogP3 value of 3.4 . By comparison, the methyl ester analog methyl 2-(pyrrolidin-1-yl)benzoate (CAS 124005-05-6) is estimated to have a lower XLogP3 value, approximately in the range of 2.8–3.0 [1]. The higher lipophilicity of the ethyl ester suggests improved passive membrane permeability, which is a critical parameter for cell-based assays and in vivo applications where intracellular target engagement is required.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (computed) |
| Comparator Or Baseline | Methyl 2-(pyrrolidin-1-yl)benzoate; estimated XLogP3 ≈ 2.8–3.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 |
| Conditions | Computed physicochemical property |
Why This Matters
Higher lipophilicity improves passive membrane permeability, which is critical for intracellular target engagement in cell-based assays.
- [1] PubChem. (2025). Estimated XLogP3 range for methyl 2-pyrrolidin-1-ylbenzoate based on computed properties. PubChem. View Source
